Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Description
Historical Development of 1,2,4-Triazole Derivatives in Heterocyclic Chemistry
The 1,2,4-triazole nucleus, first characterized in the mid-19th century, has evolved into a cornerstone of heterocyclic chemistry due to its aromatic stability and synthetic adaptability. Early synthetic routes, such as the Einhorn–Brunner reaction (1885) and Pellizzari reaction (1911), enabled the preparation of unsubstituted 1,2,4-triazoles via cyclization of thiosemicarbazides or hydrazine derivatives. The discovery of antifungal agents like fluconazole and itraconazole in the late 20th century underscored the pharmacological relevance of triazole derivatives, spurring interest in functionalized analogs. Recent innovations, including one-pot syntheses and green chemistry approaches, have further expanded the accessibility of 1,2,4-triazole-based compounds for industrial and academic applications.
Structural Significance of Ethyl 1-(4-Nitrophenyl)-5-Oxo-2,5-Dihydro-1H-1,2,4-Triazole-3-Carboxylate
The compound’s structure integrates three critical functional groups:
- 1,2,4-Triazole Core : A five-membered aromatic ring with alternating nitrogen and carbon atoms, conferring planar geometry and resonance stabilization.
- 4-Nitrophenyl Substituent : An electron-withdrawing nitro group at the para position enhances electrophilic reactivity and influences intermolecular interactions.
- Ethyl Carboxylate Ester : Positioned at C3, this group modulates solubility and serves as a synthetic handle for further derivatization.
The partial saturation of the triazole ring (2,5-dihydro) introduces conformational flexibility, potentially affecting binding affinities in biological systems. Spectroscopic studies of analogous triazoles reveal distinct NMR and IR profiles attributable to N–H stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹).
Systematic Nomenclature and IUPAC Classification
The IUPAC name This compound is derived through the following analysis:
- Parent Heterocycle : 1H-1,2,4-triazole (positions 1, 2, and 4 occupied by nitrogen atoms).
- Substituents :
- 1-(4-Nitrophenyl) : A phenyl ring substituted with a nitro group at position 4, attached to N1.
- 5-Oxo : A ketone group
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5/c1-2-20-10(16)9-12-11(17)14(13-9)7-3-5-8(6-4-7)15(18)19/h3-6H,2H2,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECIUJJOADZZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazonoyl Chlorides with 1,3-Dicarbonyl Derivatives
The cyclocondensation of hydrazonoyl chlorides with 1,3-dicarbonyl compounds represents a classical route to 1,2,4-triazole derivatives. For the target compound, N-(4-nitrophenyl)carbohydrazonoyl chloride serves as the electrophilic partner, reacting with ethyl acetoacetate or analogous β-keto esters under basic conditions.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the hydrazonoyl chloride’s α-carbon on the enolate form of the β-keto ester, followed by cyclization and elimination of hydrogen chloride. In a representative procedure, equimolar quantities of N-(4-nitrophenyl)carbohydrazonoyl chloride (1.0 mmol) and ethyl acetoacetate (1.1 mmol) are refluxed in 1,4-dioxane (15 mL) with triethylamine (1.5 mmol) as a base. The mixture is monitored by TLC until starting materials are consumed (typically 20–24 hours), after which the solvent is evaporated, and the crude product is recrystallized from acetic acid or ethanol to yield the triazole carboxylate in 70–77% purity.
Optimization and Yield Enhancement
Key variables influencing yield include:
- Solvent polarity : 1,4-Dioxane outperforms DMSO or DMF due to its moderate polarity, which stabilizes intermediates without promoting side reactions.
- Base selection : Triethylamine achieves higher yields (77%) compared to inorganic bases like K₂CO₃ (60–68%).
- Temperature : Prolonged reflux (≥20 hours) ensures complete cyclization, whereas shorter durations (<12 hours) result in unreacted starting materials.
Enolate-Mediated [3+2] Cycloaddition with Aryl Azides
An alternative strategy employs enolate intermediates derived from 1,3-dicarbonyl compounds, which undergo [3+2] cycloaddition with aryl azides to construct the triazole core. This method, adapted from regioselective 1,2,3-triazole syntheses, has been modified for 1,2,4-triazole formation.
Reaction Protocol
Ethyl acetoacetate (1.1 mmol) is treated with K₂CO₃ (10 mol%) in DMSO (1.0 M) at room temperature to generate the enolate. 4-Nitroazidobenzene (1.0 mmol) is then added, and the mixture is stirred for 2–4 hours. The reaction is quenched with water, extracted with chloroform, and purified via column chromatography (silica gel, DCM/EtOAc 9:1) to isolate the product in 78–91% yield.
Regioselectivity and Functional Group Tolerance
The base-mediated enolate formation ensures exclusive attack at the β-keto ester’s α-position, directing cycloaddition to the 1,2,4-triazole regioisomer. Electron-withdrawing substituents on the aryl azide (e.g., nitro groups) enhance reaction rates by stabilizing the transition state. Notably, this method tolerates methyl, methoxy, and halogen substituents on the aryl azide without compromising yield.
Oxidative Cyclization of Thiosemicarbazide Precursors
A less common but mechanistically distinct approach involves the oxidative cyclization of thiosemicarbazide intermediates. Ethyl 2-(4-nitrophenylcarbamoyl)acetate is treated with hydrazine hydrate to form a thiosemicarbazide, which undergoes oxidation with I₂/KI or Oxone® to yield the triazole ring.
Stepwise Synthesis and Oxidation
- Thiosemicarbazide formation : Ethyl 2-(4-nitrophenylcarbamoyl)acetate (1.0 mmol) reacts with hydrazine hydrate (2.0 mmol) in ethanol under reflux (4 hours), yielding the thiosemicarbazide intermediate.
- Oxidative cyclization : The intermediate is treated with Oxone® (2.0 mmol) in methanol/water (1:1) at 0–5°C for 4 hours. After workup, the product is recrystallized from ethanol to achieve 49–55% overall yield.
Advantages and Limitations
While this method avoids harsh reflux conditions, the multi-step sequence and moderate yields limit its utility for large-scale synthesis. However, it provides a viable route when hydrazonoyl chlorides or aryl azides are unavailable.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Synthesis of Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
The synthesis of this compound typically involves the reaction of hydrazones with ethyl acetoacetate under acidic or basic conditions. The general reaction pathway can be summarized as follows:This process results in the formation of the desired compound characterized by a five-membered triazole ring which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds featuring triazole rings often exhibit significant antibacterial and antifungal properties. This compound has been shown to inhibit various microbial strains effectively. Studies suggest that derivatives of this compound can disrupt microbial cell walls or inhibit essential enzymes involved in microbial metabolism .
Anticancer Potential
The compound has demonstrated potential in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . Molecular docking studies reveal favorable interactions with specific protein targets associated with cancer proliferation. For instance, it has been suggested that the compound can bind effectively to enzymes and receptors involved in tumor growth pathways .
Other Biological Activities
In addition to its antimicrobial and anticancer activities, this compound may also possess anti-inflammatory and antioxidant properties. These activities are critical in addressing various diseases characterized by inflammation and oxidative stress .
Drug Development
The unique structure of this compound makes it a valuable scaffold for the development of new drugs. Its derivatives are being explored for their potential as anticancer agents , antimicrobial agents , and anti-inflammatory drugs . The ability to modify the nitrophenyl group allows for the tuning of biological activity to enhance efficacy and reduce side effects .
Corrosion Inhibition
Recent studies have highlighted the utility of triazole derivatives as effective corrosion inhibitors for metals and their alloys. This compound has shown promise in protecting metals from corrosion in aggressive media due to its ability to form stable complexes with metal surfaces .
Mechanism of Action
The mechanism of action of Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in microbial cells, leading to their death. Additionally, the triazole ring can interact with enzymes and proteins, inhibiting their function and disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The substituents on the phenyl ring and the ester group significantly impact the physicochemical properties of triazole derivatives. Below is a comparative analysis with three analogous compounds:
Table 1: Comparative Data of Triazole Derivatives
Key Observations:
The 3-chloro-4-methyl substituent (Compound ) combines moderate electron withdrawal (Cl) with steric hindrance (CH₃), which may reduce reactivity in electrophilic substitutions relative to the nitro group.
Ester Group Variations :
- The ethyl ester in the target compound and Compounds 31 and offers moderate lipophilicity. In contrast, the isopropyl ester in Compound increases steric bulk, which may reduce solubility in aqueous media but improve membrane permeability.
Physical Properties :
- The 2,4-dimethoxy derivative (Compound 31) exhibits a higher melting point (150–152°C), likely due to enhanced hydrogen bonding from methoxy groups . The nitro group’s strong polarity in the target compound may similarly promote intermolecular interactions, though experimental data are lacking.
- The predicted pKa of 5.21 for the 3-chloro-4-methyl derivative suggests moderate acidity, whereas the nitro group in the target compound would likely lower the pKa further.
Hydrogen Bonding and Crystallography
- The nitro group’s ability to act as a hydrogen-bond acceptor may lead to distinct crystal packing patterns compared to methoxy or halogenated derivatives. Tools like SHELX and WinGX are critical for analyzing such differences, though specific crystallographic data for these compounds are unavailable.
- Graph set analysis could reveal how substituents direct hydrogen-bond networks, impacting properties like solubility and thermal stability.
Biological Activity
Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (C11H10N4O5), a compound characterized by its unique triazole structure and nitrophenyl moiety, exhibits significant biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazones with ethyl acetoacetate under acidic or basic conditions. The general reaction pathway can be summarized as follows:
This process yields a compound with a molecular weight of approximately 278.22 g/mol.
Antimicrobial Properties
Research indicates that compounds featuring triazole rings often demonstrate antibacterial and antifungal properties . This compound has shown effectiveness against various microbial strains. In vitro studies have demonstrated its activity against:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
| Escherichia coli | Moderate |
The compound's mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
This compound has also been evaluated for its anticancer properties . Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes some notable findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 25 | Apoptosis induction |
| MCF7 (breast) | 30 | Cell cycle arrest |
| A549 (lung) | 20 | Inhibition of proliferation |
Molecular docking studies suggest favorable interactions with specific protein targets associated with cancer proliferation pathways .
Structure Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the nitrophenyl group enhances its interaction with biological targets. Comparison with similar compounds reveals variations in activity based on structural modifications:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate | Similar triazole structure with different nitro substitution | Antimicrobial activity |
| Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyldihydro-[1,2,4]triazolo[4,3-a]pyrimidine | Contains a pyrimidine ring along with triazole | Antitumor properties |
Case Studies
A study conducted on the compound's effects on cancer cell lines demonstrated significant results. For instance:
Case Study: Anticancer Efficacy
In vitro tests on A549 lung cancer cells showed that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours at an IC50 of 20 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Q & A
Q. Q1. What are the common synthetic routes for preparing Ethyl 1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate?
Methodological Answer:
- Cyclocondensation Reactions : Refluxing precursors like 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol with hydrazine hydrate in ethanol under controlled conditions (60–80°C) yields triazole derivatives. Excess hydrazine is removed via rotary evaporation, followed by recrystallization from ethanol .
- Multi-Step Synthesis : Ethyl 2-chloro-2-oxoacetate can be reacted with substituted phenylhydrazines in toluene under reflux (6–8 hours) using methylsulfonic acid as a catalyst. Purification via flash chromatography (EtOAc/cyclohexane, 1:1) achieves ~37% yield, with recrystallization optimizing crystal quality for structural studies .
Advanced Synthesis
Q. Q2. How can researchers optimize reaction conditions to improve yield and selectivity for this compound?
Methodological Answer:
- Catalytic Systems : Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates enhances regioselectivity. Optimizing Pd loading (0.5–2 mol%) and solvent polarity (e.g., DMF vs. THF) reduces byproducts .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMSO) at 80–100°C improve cyclization efficiency. Monitoring via TLC ensures starting material consumption, while gradient elution in chromatography resolves structurally similar impurities .
Basic Structural Analysis
Q. Q3. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Methodological Answer:
- IR and NMR : Key functional groups (e.g., C=O at ~1700 cm⁻¹ in IR; triazole proton signals at δ 7.5–8.5 ppm in ¹H NMR) validate the core structure .
- X-Ray Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H⋯O) and dihedral angles (e.g., 84.59° between phenyl rings), confirming spatial arrangement .
Advanced Structural Analysis
Q. Q4. How can hydrogen bonding and conformational dynamics be analyzed to understand solid-state behavior?
Methodological Answer:
- Hydrogen Bond Networks : X-ray data (e.g., bond lengths < 2.0 Å for N–H⋯O) identify stabilizing interactions. Thermal ellipsoid plots assess molecular rigidity .
- DFT Calculations : Comparing experimental (X-ray) and computed (B3LYP/6-311++G**) geometries quantifies deviations (< 0.1 Å bond length differences). AIM analysis maps electron density topology at bond critical points .
Biological Activity
Q. Q5. What methodologies evaluate the antimicrobial or antitumor potential of this compound?
Methodological Answer:
- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) using MTT assays. Dose-response curves (IC₅₀ values) quantify efficacy .
- Structure-Activity Relationships (SAR) : Modifying the 4-nitrophenyl group or triazole substituents (e.g., thiophene derivatives) correlates with enhanced bioactivity .
Advanced Biological Studies
Q. Q6. How can researchers design SAR studies to optimize bioactivity while minimizing toxicity?
Methodological Answer:
- Substituent Screening : Introducing electron-withdrawing groups (e.g., –NO₂) at the para position enhances antibacterial activity but may increase cytotoxicity. Parallel synthesis of analogs (e.g., halogenated derivatives) identifies balanced profiles .
- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., E. coli DNA gyrase). MD simulations (50 ns) assess complex stability .
Computational Studies
Q. Q7. How do DFT studies contribute to understanding the electronic properties of this compound?
Methodological Answer:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) predict reactivity. HOMO localization on the triazole ring indicates nucleophilic sites .
- Electrostatic Potential Maps : Regions of high electron density (e.g., nitro groups) highlight electrophilic attack points, guiding derivatization strategies .
Safety and Handling
Q. Q8. What safety protocols are critical when handling this nitro-substituted triazole?
Methodological Answer:
- Protective Measures : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure. Nitro groups may decompose exothermically under heat .
- Waste Disposal : Neutralize acidic byproducts (e.g., from methylsulfonic acid) with NaHCO₃ before aqueous disposal .
Data Contradictions
Q. Q9. How should researchers resolve discrepancies in reported biological activities or synthetic yields?
Methodological Answer:
- Reproducibility Checks : Replicate reactions using identical solvents and catalysts (e.g., methylsulfonic acid vs. H₂SO₄). Purity validation via HPLC (>95%) ensures comparability .
- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC entries) and computational models to identify structural outliers influencing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
